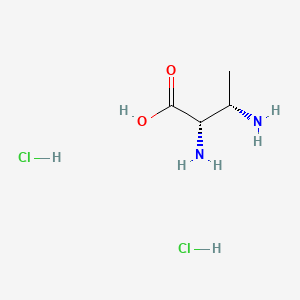
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is a chiral amino acid derivative with the molecular formula C4H11Cl2N2O2. It is a dihydrochloride salt form of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-aspartic acid or its derivatives.
Amidation: The carboxyl group of the starting material is converted to an amide using reagents like ammonia or amines.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid (HCl) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.
Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-diaminobutanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It participates in metabolic pathways related to amino acid biosynthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging for tumor diagnosis.
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride: A similar amino acid derivative with different functional groups.
Uniqueness
(2S,3S)-2,3-diaminobutanoic acid;dihydrochloride is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research further highlight its importance .
Eigenschaften
CAS-Nummer |
121054-30-6 |
|---|---|
Molekularformel |
C4H11ClN2O2 |
Molekulargewicht |
154.59 g/mol |
IUPAC-Name |
(2S,3S)-2,3-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1 |
InChI-Schlüssel |
NEHFUDRQKLUYRZ-GVOALSEPSA-N |
SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)N)N.Cl |
Kanonische SMILES |
CC(C(C(=O)O)N)N.Cl |
Synonyme |
121054-30-6; BUTANOICACID,2,3-DIAMINO-,HYDROCHLORIDE(1:2),(2R,3R)-REL-; (3S,2S)-2,3-Diaminobutyricacid2HCl; AK-55337; SC-10141; (2S,3S)-2,3-Diaminobutanoicaciddihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















